molecular formula C9H16O4 B1588965 Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate CAS No. 82962-54-7

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Cat. No. B1588965
CAS RN: 82962-54-7
M. Wt: 188.22 g/mol
InChI Key: MYGMWHATZAFUIU-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a chemical compound with the molecular formula C9H16O4 . It is a clear liquid and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate consists of a dioxane ring with two methyl groups at the 2 position, an ethyl ester at the 5 position, and an additional oxygen atom at the 1 position .


Physical And Chemical Properties Analysis

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate has a molecular weight of 188.22 . It is a liquid at room temperature . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 217.5±25.0 °C at 760 mmHg, and a flash point of 85.0±23.2 °C .

Scientific Research Applications

Photolysis and Transformation

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate undergoes photolysis, leading to the formation of 2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid. This compound, stable under normal conditions, only decomposes at temperatures above 150°C. In the presence of trifluoroacetic acid, it hydrolyzes into hydroxymalonic acid (Nikolaev, Khimich, & Korobitsyna, 1985).

Structural and Vibrational Analysis

Studies involving Raman and FT-IR spectroscopy, coupled with density functional theory (DFT) calculations, have been conducted to understand the structural and vibrational properties of derivatives of this compound (Toledo, Silva, Teixeira, Freire, & Pizani, 2015).

Synthetic Applications

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is used in the synthesis of various compounds, such as ethyl 5-acyl-4-pyrone-2-carboxylates and comanic acids, highlighting its versatility in organic synthesis (Obydennov, Goncharov, & Sosnovskikh, 2016).

Lithiation Procedures

This compound is involved in the improved lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, facilitating the creation of functionalized 3-isoxazolyl carboxylic acid derivatives (Burkhart, Zhou, Blumenfeld, Twamley, & Natale, 2001).

Crystal Structure Studies

The crystal structure of derivatives of ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate, such as diethyl 2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diacetate, has been investigated to understand its molecular symmetry and conformation (Jiang, Hong, See, & Churchill, 1993).

Drug Precursors and Ligands

Derivatives of ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate have been explored as precursors for drugs and as potential ligands, demonstrating its potential in pharmaceutical applications (Dotsenko, Russkih, Aksenov, & Aksenova, 2019).

Safety And Hazards

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-4-11-8(10)7-5-12-9(2,3)13-6-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGMWHATZAFUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COC(OC1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452100
Record name Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

CAS RN

82962-54-7
Record name Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the solution of 2,2-dimethyl-[1,3]dioxane-5,5-dicarboxylic acid diethyl ester (19.75 g, 75.96 mmol) in dimethyl sulfoxide (80 ml) was added sodium chloride (4.4 g, 75.76 mmol) and water (2 ml). The reaction was refluxed for 7 h. After such time, it was poured into saturated sodium chloride solution (500 ml) and extracted with ether (4×200 ml). The combined organics were washed with water, dried over sodium sulfate, filtered and concentrated in vacuo. The residual oil was distilled under reduced pressure. Three fractions collected between 100° C. and 120° C. were combined to afford 2,2-dimethyl-[1,3]dioxane-5-carboxylic acid ethyl ester (7.58 g, 53%) as a clear oil (J. Org. Chem. 1986, 51, 2637) 1H NMR (300 MHz, CDCl3) δ ppm 1.26 (t, J=7.1 Hz, 3H, CH3), 1.41 (s, 3H, CH3), 1.44 (s, 3H, CH3), 2.74-2.85 (m, 1H, CH), 3.96-4.30 (m, 6H, 3×OCH2).
Quantity
19.75 g
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4.4 g
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2 mL
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80 mL
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500 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a solution of the product of Example 2 (65 g) in dimethyl sulfoxide (65 g) is added sodium chloride (1 g). The mixture is stirred while warming at about 180° C., and water is added in small portions while maintaining the temperature between 170° and 180°. Ethanol and water are evolved and are removed by distillation until about 60 ml of liquid has been collected. The mixture is cooled, ether (200 ml) added, and the mixture partitioned with 3 portions of water (50 ml). The organic phase is dried over sodium sulfate and evaporated to a residue. Distillation of the residue gives the title product (25 g) (57%) B.P. 38° (0.01 mm) nD26 1.4400.
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65 g
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1 g
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65 g
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Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
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Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
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Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
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Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
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Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
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Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Citations

For This Compound
4
Citations
S Vrbkova, M Dračínský, A Holý - Collection of Czechoslovak …, 2007 - cccc.uochb.cas.cz
Novel bisphosphonate alkylating agent, tetraisopropyl {2-[(mesyloxy)methyl]propane-1,3-diyl}bis(oxymethylene)bisphosphonate 19, was synthesized from diethyl 2,2-bis(hydroxymethyl)…
Number of citations: 9 cccc.uochb.cas.cz
MT Hsieh, LC Chang, HY Hung, HY Lin… - European Journal of …, 2017 - Elsevier
Novel bis(hydroxymethyl) alkanoate curcuminoid derivatives were designed, synthesized and screened for in vitro antiproliferative and in vivo antitumor activity. Selected new …
Number of citations: 28 www.sciencedirect.com
CK Wada, JH Holms, ML Curtin, Y Dai… - Journal of medicinal …, 2002 - ACS Publications
A novel series of sulfone N-formylhydroxylamines (retrohydroxamates) have been investigated as matrix metalloproteinases (MMP) inhibitors. The substitution of the ether linkage of ABT…
Number of citations: 139 pubs.acs.org
S Yoshida, K Obitsu, Y Hayashi… - … Process Research & …, 2012 - ACS Publications
The development of a practical and scalable synthesis of a C-4 chiral amine building block (R)-1·HCl and (S)-1·HCl is described. This important chiral intermediate (R)-1·HCl is …
Number of citations: 5 pubs.acs.org

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